2-((3,4-Dimethoxyphenethyl)(methyl)amino)ethanol
CAS No.: 126407-23-6
Cat. No.: VC21073886
Molecular Formula: C13H21NO3
Molecular Weight: 239.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126407-23-6 |
|---|---|
| Molecular Formula | C13H21NO3 |
| Molecular Weight | 239.31 g/mol |
| IUPAC Name | 2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]ethanol |
| Standard InChI | InChI=1S/C13H21NO3/c1-14(8-9-15)7-6-11-4-5-12(16-2)13(10-11)17-3/h4-5,10,15H,6-9H2,1-3H3 |
| Standard InChI Key | IUKFASJSMGGEHT-UHFFFAOYSA-N |
| SMILES | CN(CCC1=CC(=C(C=C1)OC)OC)CCO |
| Canonical SMILES | CN(CCC1=CC(=C(C=C1)OC)OC)CCO |
Introduction
Chemical Identity and Structure
2-((3,4-Dimethoxyphenethyl)(methyl)amino)ethanol is an organic compound characterized by a 3,4-dimethoxyphenethyl group connected to a methylamino ethanol backbone. The compound features a distinctive chemical architecture with several functional groups that contribute to its reactivity and potential applications.
Chemical Identifiers
The compound is uniquely identified through various chemical notation systems as detailed in the following table:
| Identifier | Value |
|---|---|
| CAS Number | 126407-23-6 |
| Molecular Formula | C13H21NO3 |
| Molecular Weight | 239.31 g/mol |
| IUPAC Name | 2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]ethanol |
| Standard InChI | InChI=1S/C13H21NO3/c1-14(8-9-15)7-6-11-4-5-12(16-2)13(10-11)17-3/h4-5,10,15H,6-9H2,1-3H3 |
| Standard InChIKey | IUKFASJSMGGEHT-UHFFFAOYSA-N |
| SMILES Notation | CN(CCC1=CC(=C(C=C1)OC)OC)CCO |
These identifiers provide definitive reference points for the compound in chemical databases and scientific literature, facilitating accurate identification and characterization .
Structural Characteristics
The structure of 2-((3,4-Dimethoxyphenethyl)(methyl)amino)ethanol can be analyzed in terms of its key structural components:
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Aromatic Core: A benzene ring substituted with two methoxy groups at the 3 and 4 positions provides a stable aromatic platform.
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Methoxy Substituents: Two methoxy groups (-OCH3) attached to the aromatic ring at positions 3 and 4 contribute to the compound's electronic properties and potential hydrogen-bonding interactions.
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Phenethyl Linker: A two-carbon chain connects the aromatic ring to the nitrogen center, providing conformational flexibility.
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Tertiary Amine: The nitrogen atom forms a tertiary amine by bonding with three distinct groups: a methyl group, an ethanol group, and the phenethyl moiety.
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Terminal Alcohol: The hydroxyethyl group provides a polar, hydrogen-bonding capable terminus to the molecule .
Physicochemical Properties
The physicochemical properties of 2-((3,4-Dimethoxyphenethyl)(methyl)amino)ethanol significantly influence its behavior in chemical reactions, biological systems, and pharmaceutical applications.
Physical Properties
| Property | Value |
|---|---|
| Physical State | Not explicitly stated, likely a viscous oil or solid at room temperature |
| Density | Approximately 1.094 g/cm³ (estimated based on related compounds) |
| Boiling Point | Estimated to be >300°C at atmospheric pressure |
| Melting Point | Not definitively reported in the literature |
| Log P | Approximately 1.2-1.6 (estimated based on structure) |
The compound's moderately lipophilic character, coupled with its hydrogen-bonding capabilities, suggests solubility in both polar and non-polar solvents, a property advantageous in pharmaceutical formulations and chemical syntheses .
Chemical Reactivity
The reactive centers in 2-((3,4-Dimethoxyphenethyl)(methyl)amino)ethanol include:
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Tertiary Amine: Acts as a basic center (pKa approximately 8-9) capable of accepting protons and participating in nucleophilic reactions.
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Primary Alcohol: Can undergo typical alcohol reactions including oxidation, esterification, and substitution reactions.
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Methoxy Groups: Electron-donating substituents that influence the reactivity of the aromatic ring, typically activating it toward electrophilic aromatic substitution.
Relationship to Verapamil Synthesis
2-((3,4-Dimethoxyphenethyl)(methyl)amino)ethanol bears structural similarity to key intermediates in the synthesis of verapamil and related calcium channel blockers, suggesting its potential role in pharmaceutical synthesis pathways.
Structural Relationship to Verapamil
Verapamil contains two 3,4-dimethoxyphenyl moieties connected through a complex linking structure. 2-((3,4-Dimethoxyphenethyl)(methyl)amino)ethanol shares the 3,4-dimethoxyphenethyl group and amine functionality with verapamil, potentially serving as a precursor in its synthesis .
Role in Pharmaceutical Intermediate Synthesis
The synthesis of verapamil typically involves:
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Initial Formation: Generation of 2-(3,4-dimethoxyphenyl)-N-methylethanamine (NMVA) and related intermediates.
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Subsequent Modifications: Further reactions to introduce additional functionalities and structural complexity.
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Final Transformations: Conversion to the final pharmaceutical compound through various chemical transformations .
The target compound may serve as an intermediate in these synthetic pathways, potentially undergoing reactions at the alcohol terminus to introduce additional structural elements required for verapamil or its derivatives .
Analytical Characterization Techniques
Several analytical techniques are employed to characterize 2-((3,4-Dimethoxyphenethyl)(methyl)amino)ethanol and monitor its presence in reaction mixtures or biological samples.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed structural information through characteristic chemical shifts for aromatic protons, methoxy groups, and the distinctive signals of the methylamino ethanol portion.
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Mass Spectrometry: Typically yields a molecular ion peak at m/z 239, with fragmentation patterns involving the cleavage of bonds adjacent to the nitrogen atom and loss of methoxy groups .
Chromatographic Analysis
High-performance liquid chromatography (HPLC) serves as a primary method for monitoring reactions involving this compound and its derivatives. The presence of both aromatic and amine functionalities allows for UV detection, while the compound's polarity makes it amenable to reversed-phase separation methods .
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